

Unveiling Egfr-IN-137: A Technical Guide to a Novel EGFR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, provisionally designated here as **Egfr-IN-137**. This compound, identified as compound "137" in a key study, belongs to a class of high-affinity irreversible EGFR inhibitors with promising therapeutic potential. This document delves into its chemical characteristics, biological efficacy, and the methodologies used for its evaluation, offering a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

Egfr-IN-137 is a member of the 4-(dimethylamino)-but-2-enoic amide class of compounds. Its chemical structure is characterized by a quinazoline core, a common feature in many EGFR inhibitors, which is crucial for its binding to the ATP-binding site of the EGFR kinase domain. The presence of the but-2-enoic amide moiety allows for the formation of a covalent bond with a cysteine residue in the active site of EGFR, leading to irreversible inhibition.

Table 1: Physicochemical Properties of Egfr-IN-137



Property	Value	
Molecular Formula	C24H27N5O3	
Molecular Weight	433.51 g/mol	
IUPAC Name	(E)-4-(Dimethylamino)-N-(4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)but-2-enamide	
Canonical SMILES	COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC =C3)C#C)NC(=O)C=CN(C)C	
InChI Key	UYXTWWCETJBBLE-UHFFFAOYSA-N	

Biological Activity and Efficacy

Egfr-IN-137 has demonstrated potent inhibitory activity against EGFR. Despite its reduced chemical reactivity, it exhibits high-affinity binding and effective irreversible inhibition of the receptor's kinase activity. This unique profile suggests a potentially favorable therapeutic window with reduced off-target effects.

Table 2: Biological Activity of Egfr-IN-137

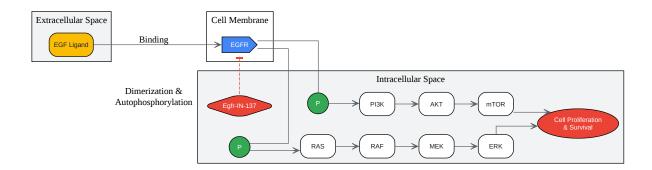
Assay	Parameter	Value
EGFR Kinase Inhibition	IC50	150 nM
Chemical Reactivity with GSH	t _{1/2}	>13000 min

Signaling Pathway and Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2] Upon binding of its ligands, such as EGF, the receptor dimerizes and activates its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[3][4]



Egfr-IN-137 acts as an irreversible inhibitor of the EGFR tyrosine kinase. It covalently binds to a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently blocks the binding of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of cancer cell proliferation and survival.



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Caption: EGFR signaling pathway and the inhibitory action of Egfr-IN-137.

Experimental Protocols

The evaluation of **Egfr-IN-137** involved several key experimental procedures to determine its chemical reactivity and biological activity.

Chemical Reactivity Assay with Glutathione (GSH)

This assay assesses the intrinsic chemical reactivity of the inhibitor.

 Preparation of Solutions: Prepare a stock solution of Egfr-IN-137 in a suitable solvent (e.g., DMSO). Prepare a solution of reduced glutathione (GSH) in a phosphate buffer (pH 7.4).



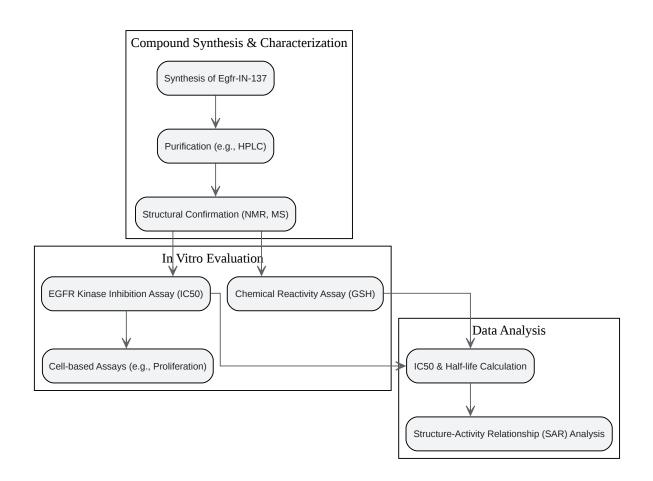
- Reaction Incubation: Mix the **Egfr-IN-137** solution with the GSH solution at a defined concentration ratio. Incubate the mixture at 37°C.
- Sample Analysis: At various time points, take aliquots of the reaction mixture and analyze the
 concentration of the remaining Egfr-IN-137 using High-Performance Liquid Chromatography
 (HPLC).
- Data Analysis: Plot the concentration of Egfr-IN-137 against time and calculate the half-life
 (t1/2) of the compound in the presence of GSH. A longer half-life indicates lower chemical
 reactivity.

EGFR Kinase Inhibition Assay

This assay measures the potency of the inhibitor against the EGFR kinase.

- Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Assay Procedure:
 - Add the EGFR kinase and the peptide substrate to the wells of a microplate.
 - Add serial dilutions of Egfr-IN-137 to the wells and incubate for a defined period to allow for inhibitor binding.
 - Initiate the kinase reaction by adding ATP. Incubate at 37°C.
 - Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.





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Caption: General experimental workflow for the evaluation of EGFR inhibitors.

Conclusion

Egfr-IN-137 represents a promising lead compound in the development of next-generation EGFR inhibitors. Its high potency, irreversible mechanism of action, and reduced chemical reactivity warrant further investigation. Preclinical studies focusing on its efficacy in various cancer models, pharmacokinetic properties, and safety profile are essential next steps to fully



elucidate its therapeutic potential. This technical guide provides a foundational understanding of **Egfr-IN-137** for researchers dedicated to advancing cancer therapy.

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